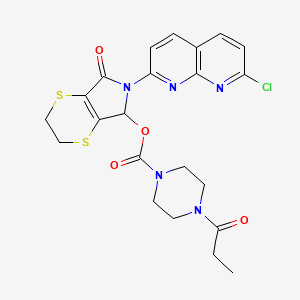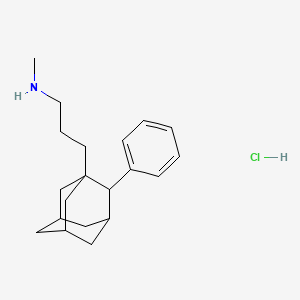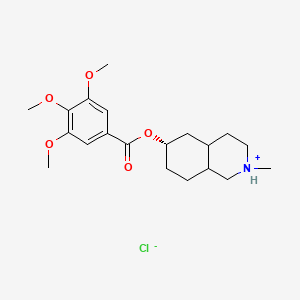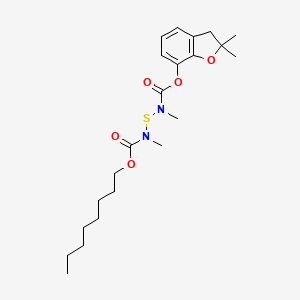
Indole, 1-(2-diethylaminoethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole, 1-(2-diethylaminoethyl)- is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The indole ring system is a common structural motif in many biologically active compounds, making it an important target for synthetic chemists.
Vorbereitungsmethoden
The synthesis of indole derivatives, including Indole, 1-(2-diethylaminoethyl)-, can be achieved through various methods. One common approach involves the Fischer indole synthesis, which typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions . Another method involves the cyclization of ortho-substituted anilines or halobenzenes followed by C–C or C–N bond formation . Industrial production methods often employ catalytic processes and green chemistry principles, such as using ionic liquids, water as a solvent, or microwave irradiation .
Analyse Chemischer Reaktionen
Indole, 1-(2-diethylaminoethyl)- undergoes various chemical reactions, including:
Oxidation: Indoles can be oxidized to form indole-2,3-diones using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of indoles can yield indolines, typically using hydrogenation or metal hydrides.
Cycloaddition: Indoles can participate in cycloaddition reactions to form complex heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
Indole, 1-(2-diethylaminoethyl)- has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of Indole, 1-(2-diethylaminoethyl)- involves its interaction with various molecular targets and pathways. Indoles can bind to receptors such as the aryl hydrocarbon receptor (AhR) and modulate gene expression . They also influence signaling pathways involved in cell growth, differentiation, and apoptosis, contributing to their biological activities .
Vergleich Mit ähnlichen Verbindungen
Indole, 1-(2-diethylaminoethyl)- can be compared with other indole derivatives such as:
Tryptophan: An essential amino acid and precursor to serotonin.
Serotonin: A neurotransmitter involved in mood regulation.
Vinblastine: An indole alkaloid used as an anticancer agent.
Sumatriptan: A medication used to treat migraines.
The uniqueness of Indole, 1-(2-diethylaminoethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Eigenschaften
CAS-Nummer |
72395-46-1 |
|---|---|
Molekularformel |
C14H20N2 |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
N,N-diethyl-2-indol-1-ylethanamine |
InChI |
InChI=1S/C14H20N2/c1-3-15(4-2)11-12-16-10-9-13-7-5-6-8-14(13)16/h5-10H,3-4,11-12H2,1-2H3 |
InChI-Schlüssel |
WIQQTANXCCVPOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN1C=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt](/img/structure/B13764632.png)




